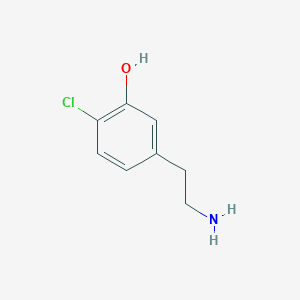

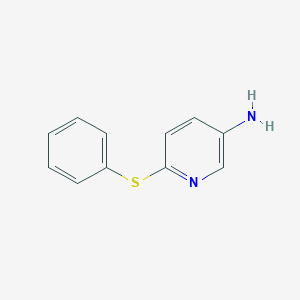

6-(Phenylsulfanyl)-3-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

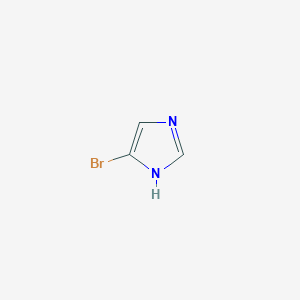

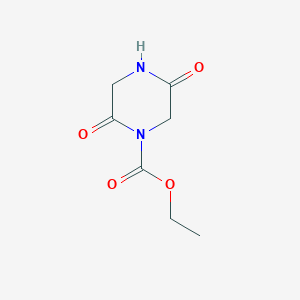

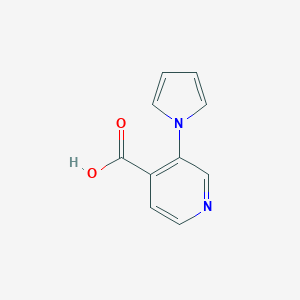

6-(Phenylsulfanyl)-3-pyridinamine is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines has been reported in the literature . The synthesis involves a tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, which affords reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Molecular Structure Analysis

The molecular structure of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various spectroscopic techniques . For instance, Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Moreover, reactions for sulfonyl fluorides to form amino-oxetanes have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, the physical properties such as hardness, topography, and hydrophilicity can be determined . Additionally, the chemical properties such as the molecular structure, functional groups, and degradation can be analyzed .

Aplicaciones Científicas De Investigación

Pharmacology

6-(Phenylsulfanyl)-3-pyridinamine has potential applications in pharmacology due to its structural properties that may allow it to interact with various biological targets. It could be explored for its efficacy in drug development, particularly in the design of new therapeutic agents with improved potency and selectivity .

Molecular Biology

In molecular biology, this compound could be used as a building block for the synthesis of complex molecules. Its phenylsulfanyl group might be utilized in the modification of peptides or nucleic acids, which can be significant in studying protein interactions and gene expression .

Drug Development

The compound’s unique structure makes it a candidate for the development of novel drugs. It could be incorporated into drug candidates for initial screening, helping to identify new compounds with desirable biological activities .

Disease Research

6-(Phenylsulfanyl)-3-pyridinamine may have applications in disease research, particularly in the study of cancer. Its ability to interact with various enzymes and receptors could make it a valuable tool in understanding disease mechanisms and developing targeted therapies .

Analytical Methods

This compound could be used in the development of new analytical methods. Its distinct chemical properties might be advantageous in creating sensitive and specific assays for the detection of biological or chemical substances .

Biological Properties

Research into the biological properties of 6-(Phenylsulfanyl)-3-pyridinamine could lead to insights into its potential as an antimicrobial, antifungal, or anti-inflammatory agent. Its phenylsulfanyl moiety might interact with biological membranes or enzymes, offering a new approach to treating various conditions .

Propiedades

IUPAC Name |

6-phenylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPFENQZHIOLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351413 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(Phenylsulfanyl)-3-pyridinamine | |

CAS RN |

103983-07-9 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)